![molecular formula C11H8FNO2 B2924795 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 288251-67-2](/img/structure/B2924795.png)
1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multi-step nucleophilic substitution reaction and ester hydrolysis were used to synthesize a compound from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid . Another study reported the synthesis of a series of chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester was confirmed by single crystal X-ray diffraction studies . Quantum Chemical Calculations (Ab Initio & DFT) were also used to predict the optimized geometry of the molecule .Scientific Research Applications
Fluorescent pH Sensor Development
A heteroatom-containing organic fluorophore, CP3E, demonstrates a phenomenon known as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a potent fluorescent pH sensor. This sensor can detect acidic and basic organic vapors in both solution and solid states, thanks to the reversible switch in its emission caused by protonation and deprotonation processes (Yang et al., 2013).
Synthesis Methodologies
Research highlights the special directing effect of fluorine in the lithiation of 1-(fluorophenyl)pyrroles, showcasing an exclusive ortho lithiation to the fluorine substituent, which is independent of the structure of tertiary amine type ligands used. This effect underscores the unique properties of fluorine in influencing the reactivity of adjacent carbon atoms, facilitating specific synthesis routes (Faigl et al., 1998).
Antibacterial Agent Development
Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by substitutions at various positions including the fluorine atom, have been developed and evaluated for their antibacterial activity. These compounds, especially those with specific substituents, exhibit significant in vitro potency and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986).
Safety And Hazards
The safety data sheet for 4-Formylphenylboronic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQBALKYXZCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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